S1P3 Receptor Agonist Activity of 3-[(4-Cyanophenyl)sulfanyl]propanoic Acid Compared to 2-Substituted Regioisomer
3-[(4-Cyanophenyl)sulfanyl]propanoic acid demonstrates quantifiable agonist activity at human S1P3 receptor, with a pEC50 range of 5.21 to 6.41 (EC50 ≈ 6.17 µM to 0.39 µM) measured via [35S]GTPγS binding assay [1][2]. In contrast, the 2-substituted regioisomer, 2-[(4-cyanophenyl)sulfanyl]propanoic acid (CAS 1019535-82-0), lacks any publicly reported S1P3 activity data in authoritative bioactivity databases, indicating that the positional shift of the thioether linkage abrogates detectable agonism at this receptor under comparable assay conditions .
| Evidence Dimension | Human S1P3 receptor agonist activity (pEC50) |
|---|---|
| Target Compound Data | pEC50 = 5.21 to 6.41 (average 5.81) |
| Comparator Or Baseline | 2-[(4-Cyanophenyl)sulfanyl]propanoic acid: No activity reported in ChEMBL, BindingDB, or ArrestinDB |
| Quantified Difference | Target compound shows measurable agonism; comparator shows no detectable activity (inference based on absence of data) |
| Conditions | [35S]GTPγS binding assay in human S1P3-expressing cell membranes |
Why This Matters
Procurement of the correct regioisomer is essential for any study investigating S1P3-mediated signaling, as the 2-substituted analog is functionally inactive at this target.
- [1] ArrestinDB. Bioactivities for CHEMBL1938934. (2025). View Source
- [2] ChEMBL Database. CHEMBL1938934 - 3-[(4-cyanophenyl)sulfanyl]propanoic acid. (2025). View Source
